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molecular formula C10H14BrNO2S B1275991 3-Bromo-N-(tert-butyl)benzenesulphonamide CAS No. 308283-47-8

3-Bromo-N-(tert-butyl)benzenesulphonamide

Cat. No. B1275991
M. Wt: 292.19 g/mol
InChI Key: PKTQHWKZGFKXGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09422271B2

Procedure details

A mixture of 3-bromobenzene-1-sulfonyl chloride (2 g, 7.83 mmol, 1.0 eq) and 2-methylpropan-2-amine (1.72 g, 23.5 mmol, 3.0 eq) in dioxane (50 mL) was stirred at room temperature for 1 hours and filtered. The filtrate was concentrated in vacuo to afford 3-bromo-N-tert-butylbenzenesulfonamide (all for the next step). LCMS: 291.9, 293.9 [M+H]+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.72 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([S:8](Cl)(=[O:10])=[O:9])[CH:5]=[CH:6][CH:7]=1.[CH3:12][C:13]([NH2:16])([CH3:15])[CH3:14]>O1CCOCC1>[Br:1][C:2]1[CH:3]=[C:4]([S:8]([NH:16][C:13]([CH3:15])([CH3:14])[CH3:12])(=[O:10])=[O:9])[CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)S(=O)(=O)Cl
Name
Quantity
1.72 g
Type
reactant
Smiles
CC(C)(C)N
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 1 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=C(C=CC1)S(=O)(=O)NC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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